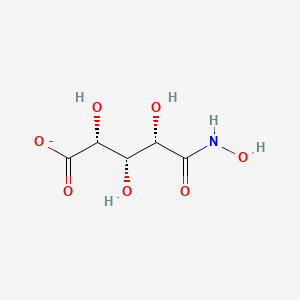

Xylarohydroxamate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8NO7- |

|---|---|

Molecular Weight |

194.12 g/mol |

IUPAC Name |

(2R,3S,4S)-2,3,4-trihydroxy-5-(hydroxyamino)-5-oxopentanoate |

InChI |

InChI=1S/C5H9NO7/c7-1(3(9)5(11)12)2(8)4(10)6-13/h1-3,7-9,13H,(H,6,10)(H,11,12)/p-1/t1-,2-,3+/m0/s1 |

InChI Key |

DMGBHBFPSRKPBV-XZIMBLGRSA-M |

Isomeric SMILES |

[C@H]([C@@H](C(=O)NO)O)([C@H](C(=O)[O-])O)O |

Canonical SMILES |

C(C(C(=O)NO)O)(C(C(=O)[O-])O)O |

Synonyms |

xylarohydroxamate xylarohydroxamic acid |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for Xylarohydroxamate

Established Synthetic Routes for the Xylarohydroxamate Core Structure

The synthesis of the hydroxamic acid core, a defining feature of this compound, can be approached through several established chemical transformations. These routes often focus on the formation of the characteristic -C(=O)NHOH group from various carboxylic acid precursors.

Classical Amide-to-Hydroxamate Conversion Methods

The conversion of an amide to a hydroxamic acid is a fundamental transformation. One of the most direct and widely used methods involves the reaction of a carboxylic acid derivative, such as an ester or an acyl chloride, with hydroxylamine (B1172632) or its salts. unimi.itacs.orggoogle.com The process typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by hydroxylamine. google.comgoogle.com

Common approaches include:

Reaction with Activated Carboxylic Acids : Carboxylic acids can be activated using reagents like cyanuric chloride or 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov The activated intermediate then readily reacts with hydroxylamine to form the desired hydroxamate. nih.gov

Conversion from Esters : Esters are common precursors for hydroxamic acid synthesis. nih.gov The reaction is often carried out by treating the ester with hydroxylamine hydrochloride in the presence of a base, such as sodium methoxide (B1231860) or potassium hydroxide (B78521), which generates the free hydroxylamine in situ. nih.gov In some cases, a 50% aqueous solution of hydroxylamine is effective, particularly for benzylic and α,β-unsaturated esters. nih.gov The addition of a catalytic amount of potassium cyanide (KCN) can accelerate the reaction between esters and aqueous hydroxylamine. nih.gov

Use of Protected Hydroxylamines : To avoid side reactions and improve yields, O-protected hydroxylamines, such as O-benzylhydroxylamine, are frequently used. unimi.itnih.gov The protecting group, typically a benzyl (B1604629) group, is removed in a final step, often via hydrogenolysis, to yield the final hydroxamic acid. nih.gov

Recent developments have introduced novel reagents to streamline this conversion. For instance, a one-pot, two-step process using Oxyma and thionyl chloride has been described for converting carboxylic acids into hydroxamates, amides, and esters. researchgate.net Another innovative method employs blocked (masked) O-substituted isocyanates to directly transform unactivated carboxylic acids into hydroxamic acid derivatives. acs.org

Convergent and Linear Synthesis Approaches

The assembly of complex molecules like this compound can be planned using two primary strategies: linear and convergent synthesis. chemistnotes.com

Click to view a comparison of Linear and Convergent Synthesis strategies.

| Feature | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Strategy | Step-by-step, sequential construction in a single path. chemistnotes.comsathyabama.ac.in | Independent synthesis of fragments, followed by late-stage assembly. chemistnotes.comfiveable.me |

| Efficiency | Can be inefficient; overall yield decreases significantly with each step. chemistnotes.com | Generally more efficient with higher overall yields. chemistnotes.comfiveable.me |

| Complexity | Simpler for less complex structures. fiveable.me | Favored for complex molecules with multiple fragments. fiveable.me |

| Flexibility | Less flexible; requires a strict sequence of reactions. fiveable.me | More flexible; allows for optimal pairing of fragments based on reactivity. fiveable.me |

Novel Methodologies and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on "green" methodologies that are more environmentally sustainable. benthamdirect.comnih.gov These principles are being applied to the synthesis of hydroxamic acids to reduce waste, avoid hazardous reagents, and improve energy efficiency. nih.gov

Key green approaches applicable to hydroxamate synthesis include:

Biocatalytic Synthesis : Enzymes such as lipases and amidases can be used to catalyze the formation of hydroxamic acids. researchgate.net This method offers high purity and operates under mild conditions of temperature and pH. researchgate.net For example, amides can be enzymatically converted to hydroxamic acids. acs.org

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly accelerate reaction times for hydroxamic acid synthesis from ester derivatives. nih.gov This technique has been used to prepare quinazolin-4-one derivatives containing a hydroxamate group. nih.gov

Synthesis in Water : Performing reactions in water as a solvent is a key principle of green chemistry. researchgate.net A highly efficient method for synthesizing aldonohydroxamic acids, a class that includes this compound, involves the reaction of aldono-1,4-lactones with hydroxylamine in water at room temperature, often yielding pure products quantitatively. researchgate.net

Catalyst-Free Methods : Research is ongoing into methods that avoid the need for catalysts or activating agents. researchgate.net One such approach involves the direct amidation of carboxylic acids at higher temperatures where carbodiimides act as reagents rather than activating agents. researchgate.net

Click to view examples of Green Chemistry approaches in hydroxamate synthesis.

| Methodology | Description | Advantages |

|---|---|---|

| Biocatalysis | Use of enzymes (e.g., lipase, amidase) to catalyze the reaction. researchgate.net | High purity, mild reaction conditions (temperature, pH), environmentally benign. researchgate.net |

| Microwave Irradiation | Application of microwave energy to accelerate the reaction. nih.gov | Reduced reaction times, increased yields. nih.gov |

| Aqueous Synthesis | Using water as the reaction solvent. researchgate.net | Environmentally safe, often high yield and purity, mild conditions. researchgate.net |

| Catalyst-Free Reactions | Designing reactions that proceed without a catalyst, often under thermal conditions. researchgate.net | Avoids potentially toxic or expensive metal catalysts, simplifies purification. researchgate.net |

Strategies for this compound Analog Design and Library Generation

To explore the biological potential of a compound like this compound, medicinal chemists design and synthesize analogs, which are molecules with related but systematically varied structures. tandfonline.com This is often done by creating a "library" of compounds for screening. lifechemicals.comdrugdesign.org

R-Group Diversification at Key Positions

A primary strategy for creating chemical analogs is R-group diversification. oup.comresearchgate.net In this approach, the core structure or "scaffold" of the molecule is kept constant while the peripheral chemical groups (R-groups) attached to it are varied. oup.com The selection of R-groups is critical for optimizing properties such as potency and selectivity. researchgate.net For this compound, with its multiple hydroxyl groups and carboxylic acid function, diversification could involve:

Altering the chain length or branching of the carbon backbone.

Replacing hydroxyl groups with other functional groups to probe the importance of specific hydrogen-bonding interactions.

Modifying the substituent on the hydroxamic acid nitrogen, if applicable.

Computational tools can assist in selecting R-groups to maximize the structural diversity of a library. drugdesign.orgresearchgate.net

Scaffolding Modifications and Hybrid Molecules

Beyond simple R-group changes, more significant modifications can be made to the molecular scaffold itself.

Scaffold Hopping : This strategy aims to discover structurally novel compounds by replacing the central core structure (scaffold) of a known active molecule with a different one, while preserving the essential 3D arrangement of key functional groups. uniroma1.itbiosolveit.denih.gov This can lead to compounds with improved properties or novel intellectual property. uniroma1.it For this compound, the linear polyhydroxylated carbon chain could be replaced with various cyclic or heterocyclic structures. ebi.ac.uk

Hybrid Molecules : This approach involves combining two or more distinct pharmacophores (structural units responsible for biological activity) into a single molecule. f1000research.comnih.gov The goal is to create a dual-acting compound that can interact with multiple biological targets, potentially leading to synergistic effects or overcoming drug resistance. nih.govresearchgate.net A hybrid molecule could be designed by linking the this compound scaffold to another pharmacophore known for a complementary activity. f1000research.comhilarispublisher.com Numerous examples exist of hydroxamic acid hybrids designed as inhibitors for targets like histone deacetylases (HDACs). f1000research.comnih.govrsc.org

Click to view strategies for analog design.

| Strategy | Description | Goal |

|---|---|---|

| R-Group Diversification | Systematically varying peripheral substituents (R-groups) on a fixed molecular core. oup.comresearchgate.net | Optimize potency, selectivity, and physicochemical properties. uniroma1.it |

| Scaffold Hopping | Replacing the central molecular scaffold with a structurally different core while maintaining key functional group orientations. uniroma1.itnih.gov | Discover novel chemical classes, improve properties, secure new intellectual property. uniroma1.it |

| Hybrid Molecules | Covalently linking two or more distinct pharmacophores into a single chemical entity. f1000research.comnih.gov | Achieve multi-target activity, synergistic effects, or overcome drug resistance. nih.govresearchgate.net |

Purification and Isolation Techniques for Research-Grade this compound

The successful synthesis of this compound is contingent not only on the chosen synthetic pathway but also on the subsequent purification and isolation strategies employed to obtain the compound at a grade suitable for research purposes. The purity of this compound is paramount for its application in sensitive biological assays and structural studies, where even minor impurities can lead to erroneous results. The purification strategy is largely dictated by the physicochemical properties of this compound and the nature of impurities generated during its synthesis.

This compound is a highly polar molecule, a characteristic underscored by its predicted octanol-water partition coefficient (LogP) of -4.7. ebi.ac.uk This high polarity influences the choice of solvents and chromatographic systems for its purification. The primary impurities in a crude this compound preparation typically include unreacted starting materials, such as the corresponding xylaro-lactone or its ester form, and hydroxylamine, as well as side-products from the reaction.

A multi-step purification approach, often combining extraction, chromatography, and recrystallization, is generally required to achieve high-purity this compound.

Liquid-Liquid Extraction

An initial purification step often involves liquid-liquid extraction to remove non-polar or less polar impurities. wikipedia.orgphenomenex.comeconomysolutions.in Given that hydroxamic acids are weakly acidic, their solubility can be manipulated by adjusting the pH of the aqueous phase. A typical extraction protocol would involve:

Dissolving the crude reaction mixture in a suitable organic solvent.

Extracting the organic phase with an aqueous basic solution (e.g., sodium bicarbonate or a mild sodium hydroxide solution). The this compound, being acidic, will partition into the aqueous phase as its salt, leaving less acidic or neutral impurities in the organic layer.

The aqueous layer is then washed with a fresh organic solvent to remove any remaining non-polar impurities.

The pH of the aqueous layer is carefully acidified (e.g., with dilute HCl) to precipitate the purified this compound, which can then be collected by filtration or extracted back into a suitable organic solvent. libretexts.org

This technique is particularly effective for removing unreacted ester starting materials.

Column Chromatography

Column chromatography is a powerful technique for separating this compound from structurally similar impurities. uvic.caorgchemboulder.com The choice of stationary and mobile phases is critical for achieving good resolution.

Normal-Phase Chromatography:

For normal-phase chromatography, silica (B1680970) gel is a commonly used stationary phase due to its polarity. uvic.carochester.eduliv.ac.uk Given the high polarity of this compound, a highly polar mobile phase is required for elution. Gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often employed. rochester.edu

| Parameter | Description |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | A gradient of methanol (B129727) in a less polar solvent such as dichloromethane (B109758) or ethyl acetate. For particularly polar compounds, a small percentage of acetic acid or triethylamine (B128534) may be added to the mobile phase to improve peak shape and reduce tailing. rochester.edu |

| Detection | Fractions can be analyzed by Thin-Layer Chromatography (TLC) and visualized using a potassium permanganate (B83412) stain or by forming a colored complex with ferric chloride. fateallchem.dk |

Reversed-Phase Chromatography:

Considering the high water solubility of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) can be an effective purification method. In this technique, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase.

| Parameter | Description |

| Stationary Phase | C18-bonded silica |

| Mobile Phase | A gradient of an organic modifier (e.g., methanol or acetonitrile) in an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid). fateallchem.dk |

| Detection | UV detection is commonly used, as the hydroxamate functional group exhibits some UV absorbance. Mass spectrometry (MS) can also be coupled with HPLC for simultaneous purification and identification. chromatographyonline.com |

Recrystallization

Recrystallization is often the final step to obtain highly pure, crystalline this compound. mt.com The selection of an appropriate solvent system is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.

Given that this compound is synthesized from its corresponding lactone in an aqueous solution, water can be a suitable solvent for recrystallization. researchgate.net The process typically involves dissolving the crude or partially purified this compound in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The pure crystals can then be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

| Solvent System | Rationale |

| Water | This compound is expected to be highly soluble in hot water and less soluble in cold water, making it a good candidate for recrystallization. researchgate.net |

| Ethanol (B145695)/Water Mixture | A mixture of ethanol and water can also be effective, where the solubility can be fine-tuned by adjusting the solvent ratio. |

| Methanol | Methanol is another polar solvent that could be suitable for the recrystallization of polar compounds like this compound. |

Purity Assessment

To confirm the purity of the isolated this compound, several analytical techniques can be employed. High-performance liquid chromatography (HPLC) is a standard method for assessing purity, where a sharp, single peak indicates a high degree of purity. chromatographyonline.comajol.info Thin-layer chromatography (TLC) provides a rapid, qualitative assessment of purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure and identify any residual impurities. ajol.infoijrar.org Quantitative analysis can be performed using techniques like quantitative NMR (qNMR) or by creating a calibration curve with a standard for HPLC analysis. ajol.info

Molecular Mechanisms and Target Interactions of Xylarohydroxamate

Enzymatic Inhibition and Modulation by Xylarohydroxamate

This compound is recognized as an inhibitor of several enzymes, a function that involves its binding to an enzyme to reduce its activity. numberanalytics.com This inhibition can occur through various mechanisms, including competing with the substrate for the enzyme's active site or binding to an alternative site to alter the enzyme's conformation. numberanalytics.com

Glucarate (B1238325) Dehydratase:

A primary target for this compound is glucarate dehydratase (GlucD), an enzyme belonging to the enolase superfamily. nih.govacs.orgresearchgate.net These enzymes catalyze reactions by abstracting a proton from a carboxylate substrate, leading to the formation of an enolate intermediate stabilized by a magnesium ion (Mg2+). nih.govresearchgate.net GlucD, specifically from Escherichia coli, catalyzes the dehydration of both D-glucarate and L-idarate. nih.govacs.org

This compound acts as a competitive inhibitor of GlucD. nih.govacs.org This means it competes with the natural substrate, D-glucarate, for binding to the enzyme's active site. sciencesnail.com Structural studies have revealed that this compound can be diffused into crystals of GlucD, allowing for detailed analysis of its binding. nih.govacs.org These studies confirm the presence of key amino acid residues, such as Lys207 and His339, which are crucial for the catalytic activity of the enzyme. nih.govacs.org

Histone Deacetylases (HDACs):

Histone deacetylases (HDACs) are another significant family of enzymes that have been investigated as potential targets for inhibitors like this compound. HDACs are metalloenzymes that play a crucial role in gene expression by removing acetyl groups from histone proteins, leading to a more condensed and transcriptionally silenced chromatin structure. wikipedia.orgmdpi.comfrontiersin.org Inhibitors of HDACs (HDACi) can block this deacetylation process, resulting in hyperacetylation of histones and a more open, transcriptionally active chromatin. wikipedia.org This can lead to the re-expression of tumor suppressor genes, making HDACi a promising class of anti-cancer agents. frontiersin.orgmdpi.com

Hydroxamic acids, the chemical class to which this compound belongs, are well-known metal-binding fragments that are frequently incorporated into the structures of metalloenzyme inhibitors, including those targeting HDACs. mdpi.comnih.gov These hydroxamic acid-based inhibitors, such as the FDA-approved drug Vorinostat (SAHA), have shown activity against various cancers. nih.gov The hydroxamate group acts as a chelator for the zinc ion (Zn2+) in the active site of HDACs, which is essential for their catalytic activity. mdpi.comescholarship.org While direct studies on this compound's inhibition of HDACs are not as extensively detailed as for GlucD, its chemical nature as a hydroxamic acid suggests its potential as an HDAC inhibitor. mdpi.comdrugbank.com

The interaction between an inhibitor and an enzyme can be quantified using several kinetic parameters. youtube.com The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. sciencesnail.com The inhibition constant (Ki) is a more specific measure of the inhibitor's binding affinity, representing the dissociation constant of the enzyme-inhibitor complex. sciencesnail.com A lower Ki value indicates a stronger binding affinity. researchgate.net

For competitive inhibitors, the presence of the inhibitor increases the apparent Michaelis constant (Km), the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), but does not affect Vmax itself. sciencesnail.com In contrast, non-competitive inhibitors bind to a site other than the active site and decrease Vmax without affecting Km. microbenotes.com Uncompetitive inhibitors bind only to the enzyme-substrate complex, decreasing both Vmax and Km. sciencesnail.commicrobenotes.com

The relationship between IC50 and Ki is dependent on the type of inhibition and the substrate concentration. youtube.comsciencesnail.com For competitive inhibition, the Cheng-Prusoff equation is often used to calculate Ki from the IC50 value, taking into account the substrate concentration and the enzyme's Km. youtube.comnih.gov

Interactive Data Table: Enzyme Inhibition Parameters

| Inhibitor | Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) |

| Compound 1 | hCA I | - | - | 47.21±5.06 |

| Compound 1 | hCA II | - | - | 35.77±3.53 |

| Compound 1 | AChE | - | - | 103.94±15.36 |

| Compound 2 | α-glycosidase | - | - | 63.76±7.12 |

| Benzoate | Tyrosinase | Competitive | 990±20 | 530±60 |

| Cinnamate | Tyrosinase | Competitive | 800±20 | 440±40 |

| Note: This table includes example data for other inhibitors to illustrate the types of kinetic parameters determined in enzyme inhibition studies. Specific values for this compound were not found in the provided search results. researchgate.netnih.gov |

Enzyme inhibition can be either reversible or irreversible. microbenotes.com Reversible inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate from the enzyme. microbenotes.com Irreversible inhibitors, on the other hand, typically form strong, covalent bonds with the enzyme, leading to a permanent loss of activity. microbenotes.com

The interaction of this compound with GlucD is described as competitive inhibition, which is a form of reversible inhibition. nih.govacs.orgsciencesnail.com This implies that this compound binds to the active site of GlucD through non-covalent interactions and can be displaced by increasing the concentration of the substrate, D-glucarate. sciencesnail.com

The kinetics of reversible inhibition can be further classified. Some inhibitors exhibit "slow-binding" inhibition, where the establishment of the final, stable enzyme-inhibitor complex is a time-dependent process. nih.gov This can involve an initial rapid binding followed by a slower conformational change of the enzyme-inhibitor complex. nih.gov While the provided information does not specify whether this compound is a slow-binding inhibitor, this is a potential aspect of its interaction with enzymes that could be investigated through detailed kinetic studies. nih.gov

Kinetic Characterization of this compound-Enzyme Interactions (e.g., IC50, Ki, Vmax studies)

Non-Enzymatic Protein Interactions and Binding Dynamics

Beyond its role as an enzyme inhibitor, this compound can also engage in non-enzymatic protein interactions. These interactions are not necessarily linked to the catalytic activity of a protein but can still influence its function or localization. The study of protein-protein interactions is crucial for understanding cellular processes, and techniques like the split-ubiquitin system are used to characterize these interactions, especially for membrane proteins. nih.govnih.gov

While specific non-enzymatic protein targets for this compound are not detailed in the provided search results, its chemical properties suggest potential interactions. As a hydroxamic acid, this compound has the capacity to chelate metal ions. mdpi.comescholarship.org This property is central to its inhibition of metalloenzymes but could also mediate interactions with other metalloproteins that are not enzymes. nih.gov Additionally, non-enzymatic post-translational modifications, where reactive molecules modify amino acid side chains, can impact protein structure and function. rsc.org Although not directly stated, it is conceivable that a reactive molecule like this compound could participate in such modifications under certain conditions.

The binding dynamics of these interactions can be complex, often involving multiple components and existing in a dynamic equilibrium. refeyn.com Techniques like mass photometry are powerful tools for analyzing these interactions, allowing for the identification of protein complexes, their stoichiometry, and the determination of dissociation constants (Kd). refeyn.com

Molecular Recognition and Ligand-Receptor Binding Studies

Molecular recognition is the specific binding between two or more molecules through non-covalent interactions. ohiolink.edufrontiersin.org This process is fundamental to a vast array of biological functions, including enzyme-substrate binding and ligand-receptor interactions. ohiolink.edufrontiersin.orgnih.gov The forces driving these interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions. ohiolink.edunih.gov

The interaction of this compound with its target enzymes is a prime example of molecular recognition. The specific shape and chemical properties of the this compound molecule allow it to fit into the active site of an enzyme like GlucD, where it forms specific non-covalent bonds with the surrounding amino acid residues. nih.govacs.org This "lock and key" model, while a simplification, captures the essence of the high degree of specificity often observed in molecular recognition. carellgroup.de

Computational methods, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations, are increasingly used to study and predict molecular recognition events. researchgate.net These methods can provide insights into the binding modes of ligands and the energetics of their interactions with proteins. ohiolink.eduresearchgate.net For instance, analyzing the binding of various ligands to a receptor can reveal key residues that are critical for molecular recognition. ohiolink.edu

Allosteric Modulation and Conformational Changes Induced by this compound

Allosteric modulation occurs when a molecule binds to a protein at a site other than the active site (an allosteric site), causing a conformational change that alters the protein's activity. numberanalytics.com This is a key mechanism for regulating the function of many proteins, including enzymes and receptors. numberanalytics.comelifesciences.org Allosteric modulators can either enhance (positive allosteric modulators, or PAMs) or decrease (negative allosteric modulators, or NAMs) the protein's activity. numberanalytics.comesrf.fr

The binding of an allosteric modulator induces a conformational change that propagates through the protein's structure to the active site, thereby affecting its function. numberanalytics.comesrf.fr This can involve shifts in the equilibrium between different conformational states of the protein. biorxiv.org For example, an agonist binding to a G protein-coupled receptor (GPCR) can promote a conformational change that facilitates the binding of intracellular signaling partners. esrf.fr Allosteric modulators can further influence this equilibrium, stabilizing either an active or inactive state. biorxiv.orgbiorxiv.org

While the primary described mechanism of this compound's interaction with GlucD is competitive inhibition at the active site, the possibility of allosteric effects on this or other enzymes cannot be entirely ruled out without further investigation. It is plausible that this compound could bind to an allosteric site on a different enzyme, inducing a conformational change that modulates its activity. The study of allosteric modulation is a rapidly evolving field, with significant implications for drug discovery. elifesciences.org

Computational and Theoretical Investigations of Xylarohydroxamate

Quantum Chemical Calculations and Electronic Structure Analysis of Xylarohydroxamate

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energetic properties of a molecule. rsc.orgchemrxiv.org These methods, such as Density Functional Theory (DFT), can predict a wide range of molecular attributes that are difficult to measure experimentally. nih.govuleth.ca

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov this compound, with its eight rotatable single bonds, can adopt numerous conformations. ebi.ac.uk Theoretical conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting structure. This process maps out the molecule's conformational energy landscape, identifying low-energy, stable conformers (local minima) and the energy barriers between them. nih.govresearchgate.net

Understanding the preferred conformations of this compound is crucial, as the molecule's shape dictates how it can fit into an enzyme's active site. The energy landscape reveals which conformations are most likely to exist under physiological conditions and which might be adopted upon binding to a protein target.

Table 1: Physicochemical and Conformational Properties of this compound

| Property | Value | Source |

|---|---|---|

| Formula | C₅H₈NO₇ | ebi.ac.uk |

| Molecular Weight | 194.0 Da | ebi.ac.uk |

| Rotatable Bonds | 8 | ebi.ac.uk |

| Fraction of sp³ Carbons | 0.6 | ebi.ac.uk |

| Wildman-Crippen LogP | -4.7 | ebi.ac.uk |

| Accessible Surface Area | 83.6 Ų | ebi.ac.uk |

Quantum chemical methods are used to calculate the distribution of electron density across the this compound molecule. wikipedia.org This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, which highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the hydroxamate group (-C(=O)NOH) and the carboxylate group (-COO⁻) are of particular interest. Calculations would reveal a high negative charge density around the oxygen atoms of these groups. This information is critical for predicting reactivity; for instance, the negatively charged oxygen atoms of the hydroxamate moiety are well-suited to act as ligands, chelating positively charged metal ions like the Mg²⁺ found in the active site of its known target, glucarate (B1238325) dehydratase. wikipedia.orgacs.org The charge distribution influences non-covalent interactions, such as hydrogen bonding, which are fundamental to molecular recognition and binding affinity. wikipedia.org

Table 2: Illustrative Example of Calculated Atomic Charges for Key Functional Groups in this compound This table is a conceptual representation of typical results from quantum chemical calculations and is not derived from a specific published study on this compound.

| Atom/Group | Functional Group | Predicted Partial Charge (arbitrary units) | Implication for Reactivity |

|---|---|---|---|

| Hydroxamate Oxygens | -C(=O)N-O H | Highly Negative | Metal Ion Chelation, Hydrogen Bond Acceptor |

| Hydroxamate Nitrogen | -C(=O)N -OH | Slightly Negative | Potential for H-Bonding |

| Carboxylate Oxygens | -CO O⁻ | Highly Negative | Hydrogen Bond Acceptor, Salt Bridge Formation |

| Hydroxyl Hydrogens | -OH | Highly Positive | Hydrogen Bond Donor |

Conformational Analysis and Energy Landscapes

Molecular Docking and Ligand-Protein Interaction Modeling for this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. epo.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-protein interactions. justia.com

The primary goal of molecular docking is to predict the binding pose of a ligand in a protein's active site and to estimate the strength of the interaction, often expressed as a docking score or binding affinity. epo.org For this compound, a key target is E. coli glucarate dehydratase, an enzyme in the enolase superfamily. acs.orgebi.ac.uk The crystal structure of this compound bound to this enzyme (PDB ID: 1EC9) provides an experimentally determined binding mode that can be used to validate docking protocols. acs.orgnih.gov

In a typical docking study, this compound would be placed into the active site of glucarate dehydratase. The algorithm would then explore various conformations and orientations of the ligand, scoring each based on factors like electrostatic interactions and hydrogen bonding. researchgate.net A successful docking simulation would reproduce the crystallographically observed pose where the hydroxamate and C1-carboxylate groups of this compound chelate the essential Mg²⁺ ion and form hydrogen bonds with active site residues like Lysine 207 and Histidine 339. acs.orgebi.ac.uk The calculated binding affinity provides a quantitative estimate of how tightly the ligand binds, which is crucial for inhibitor design. researchgate.net

Table 3: Key Interactions of this compound in the Active Site of E. coli Glucarate Dehydratase (PDB: 1EC9)

| This compound Moiety | Interacting Partner | Type of Interaction | Reference(s) |

|---|---|---|---|

| Hydroxamate & C1-Carboxylate Oxygens | Magnesium Ion (Mg²⁺) | Metal Chelation | acs.org |

| Hydroxamate Group | Lysine 207 | Hydrogen Bond | acs.orgebi.ac.uk |

| Hydroxyl Groups | Histidine 339 | Hydrogen Bond | acs.orgebi.ac.uk |

| Carboxylate Group | Aspartate 235, Glutamate 266 | Ligand for Mg²⁺ | acs.org |

The core chemical structure of an active molecule is known as its scaffold. The hydroxamate scaffold of this compound is a well-known zinc-binding group used in many enzyme inhibitors. torvergata.itnih.gov In silico screening can leverage this knowledge to find new potential inhibitors. researchgate.net In this process, the this compound structure would be used as a template to search large digital databases of chemical compounds.

The screening can be ligand-based, searching for molecules with similar shapes and chemical features (pharmacophores), or structure-based, by docking millions of compounds into the target protein's active site. worldscientific.com The goal is to identify novel and diverse molecules that retain the key interaction features of the original scaffold but may have improved properties, such as higher potency or better selectivity. torvergata.itnih.gov This approach accelerates the discovery of new lead compounds for drug development.

Prediction of Binding Modes and Affinities

Molecular Dynamics Simulations of this compound in Biological Systems

While docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. ebsco.comnih.gov An MD simulation provides insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. wiley.comuiuc.edu

Starting with the docked or crystal structure of the this compound-glucarate dehydratase complex (PDB: 1EC9), an MD simulation would solve Newton's equations of motion for every atom in the system over thousands of time steps. nih.gov Analysis of the resulting trajectory would reveal how the interactions between the ligand and protein evolve. For example, it could confirm the stability of the crucial hydrogen bonds and metal chelation observed in the static structure. acs.org Furthermore, MD simulations can highlight conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energy, which accounts for entropic contributions not captured by simpler docking scores. lumi-supercomputer.eu

Table 4: Common Analyses Performed in a Molecular Dynamics Simulation of the this compound-Protein Complex This table describes general methodologies and their applications in the context of this compound.

| Analysis Type | Description | Insights Gained for this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time compared to a reference structure. | Assesses the stability of the this compound binding pose and the overall protein structure. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the protein and the ligand, highlighting which parts move most during the simulation. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Quantifies the stability and lifetime of key hydrogen bonds, such as those with Lys207 and His339. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the free energy of binding by combining molecular mechanics energies with solvation models. | Provides a more rigorous prediction of binding affinity than docking scores. |

Based on a comprehensive search of available scientific literature, there is no specific research data or computational studies published that focus on "this compound" in the context of the requested outline. Investigations into its ligand-protein complex stability, solvent effects, or QSAR studies for its derivatives have not been documented in the accessible scientific domain.

Therefore, it is not possible to generate an article with detailed research findings, data tables, and scientifically accurate content for the specified sections and subsections as the foundational information for "this compound" does not exist in the public research literature.

Structure Activity Relationships Sar of Xylarohydroxamate Derivatives

Impact of Hydroxamate Moiety Modifications on Mechanistic Activity

The hydroxamic acid moiety (-CONHOH) is a critical functional group for the biological activity of many inhibitors, including Xylarohydroxamate derivatives. Its ability to chelate metal ions in the active sites of enzymes like histone deacetylases (HDACs) and ureases is fundamental to its mechanism of action.

Research on various hydroxamic acids has demonstrated that the -CONHOH group is essential for inhibitory activity. researchgate.net Any modification to this group can significantly impact the compound's potency. For instance, methylation of the hydroxyl group in the hydroxamic acid moiety has been shown to markedly reduce inhibitory power, which is likely attributable to an increase in steric size and the loss of the key hydrogen-bonding interaction. researchgate.net

The conformation of the hydroxamic acid moiety is also vital. The syn-periplanar conformation, with a torsion angle of approximately 4.5(2) degrees, has been observed in the crystal structure of some hydroxamic acids, and this specific orientation is believed to be important for fitting into the active site of target enzymes. researchgate.net

Interactive Table: Impact of Hydroxamate Moiety Modification on Urease Inhibition

| Compound | Modification to Hydroxamate Moiety | Relative Inhibitory Power | Reference |

|---|---|---|---|

| Benzohydroxamic acid | None | +++ | researchgate.net |

| O-Methylbenzohydroxamic acid | Methylation of hydroxyl group | + | researchgate.net |

Influence of Substituents on the Aromatic/Aliphatic Core of this compound

Substituents on the aromatic or aliphatic core of this compound derivatives play a significant role in modulating their biological activity. These substituents can influence the molecule's lipophilicity, electronic properties, and steric interactions with the target enzyme.

Studies on related compounds, such as substituted benzamides, have shown that the position and nature of substituents on an aromatic ring can have profound effects on lipophilicity and, consequently, on activity. nih.gov For example, an ortho-hydroxy group can increase lipophilicity by forming an intramolecular hydrogen bond with an adjacent amide carbonyl group, effectively masking its polarity. nih.gov Conversely, ortho-substituted derivatives can also introduce steric hindrance, which may reduce inhibitory power by preventing the molecule from properly fitting into the enzyme's active site. researchgate.net However, in some cases, an ortho-substituted derivative, such as salicylhydroxamic acid, has been found to be a potent inhibitor, suggesting that specific electronic or hydrogen-bonding interactions can overcome steric effects. researchgate.net

The electronic effects of substituents are also critical. Aromatic substituents can influence the excited-state energetics and molecular packing of compounds, which can be crucial for certain mechanisms of action. rsc.org

Interactive Table: Effect of Aromatic Ring Substituents on Inhibitory Activity

| Compound Series | Substituent Position | Effect on Inhibitory Power | Probable Reason | Reference |

|---|---|---|---|---|

| Benzohydroxamic acid derivatives | ortho | Generally decreased | Steric hindrance | researchgate.net |

| Benzohydroxamic acid derivatives | meta or para | No significant effect | Less steric interference | researchgate.net |

| Salicylhydroxamic acid | ortho-hydroxy | Increased | Specific electronic/H-bonding interaction | researchgate.net |

Stereochemical Considerations and Enantiomeric Purity in this compound SAR

When a molecule is chiral, its different enantiomers can exhibit distinct biological activities. This is because the binding of a molecule to its target receptor is a three-dimensional interaction, and only one enantiomer may fit correctly into the binding site. Therefore, for chiral this compound derivatives, stereochemistry and enantiomeric purity are critical considerations.

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, with a pure enantiomer having an ee of 100% and a racemic mixture (equal amounts of both enantiomers) having an ee of 0%. wikipedia.org A non-racemic mixture will exhibit optical rotation, and the magnitude of this rotation is proportional to the enantiomeric excess. csbsju.edu

The synthesis of a single, pure enantiomer is often a key objective in drug development to maximize therapeutic effects and minimize potential off-target effects from the less active or inactive enantiomer. nih.gov The enantiomeric purity of a synthesized drug substance can be determined using techniques such as HPLC with a chiral stationary phase. nih.gov

Interactive Table: Relationship Between Enantiomeric Composition and Activity

| Enantiomeric Excess (% ee) | Composition | Expected Biological Activity | Reference |

|---|---|---|---|

| 100% | 100% of one enantiomer | Maximum (for the active enantiomer) | wikipedia.org |

| 50% | 75% of one enantiomer, 25% of the other | Intermediate | csbsju.edu |

Linker Region Modifications and Their Role in Target Selectivity

In many enzyme inhibitors, a linker region connects the core structure to the pharmacologically active group, such as the hydroxamate moiety. The length, rigidity, and chemical nature of this linker can significantly influence the compound's potency and selectivity for its target enzyme.

In a series of cinnamyl hydroxamate histone deacetylase inhibitors, the distance between the hydroxamate moiety and the aromatic ring, as well as the presence of a double bond in the cinnamyl linker, were identified as the most important chemical features for antiproliferative activity. nih.gov Molecular modeling studies suggested that the cinnamyl hydroxamate moiety is optimal for binding to the catalytic pocket of HDAC6. nih.gov Furthermore, specific interactions of a urea (B33335) connecting unit within the linker with certain amino acid residues, such as Ser568, were correlated with the observed selectivity for HDAC6. nih.gov

Modifications to the linker can thus be a powerful strategy to fine-tune the selectivity of this compound derivatives for specific enzyme isoforms, which is a key goal in developing targeted therapies.

Interactive Table: Influence of Linker Modifications on HDAC6 Inhibition

| Compound Series | Linker Feature | Impact on HDAC6 Inhibition | Reference |

|---|---|---|---|

| Cinnamyl hydroxamates | Optimal distance between hydroxamate and aromatic ring | Potent inhibition | nih.gov |

| Cinnamyl hydroxamates | Presence of a double bond in the linker | Enhanced activity | nih.gov |

Advanced Analytical Methodologies for Xylarohydroxamate Research

Spectroscopic Techniques for Elucidating Xylarohydroxamate Interactions (e.g., NMR, Mass Spectrometry in complexation studies)

Spectroscopic methods are indispensable for investigating the non-covalent interactions of this compound with other molecules, such as metal ions or proteins, at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of this compound complexes in solution. ibb.waw.pl By monitoring changes in the chemical shifts of this compound's protons upon the addition of a binding partner, researchers can identify the specific atoms involved in the interaction. ibb.waw.pl Techniques like 1H-1H COSY and NOESY can further reveal through-bond and through-space correlations, providing detailed conformational information about the complex. rsc.org For instance, in complexation studies, the observation of shifts in the NMR spectrum of this compound when a metal ion is introduced can indicate the formation of a metal-xylarohydroxamate complex and provide insights into the coordination geometry. researchgate.net

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for studying non-covalent complexes. nih.gov It allows for the transfer of intact this compound complexes from solution to the gas phase, enabling the determination of binding stoichiometry and relative binding affinities. nih.govarkat-usa.org By analyzing the mass-to-charge ratio of the ions, one can identify the different species present in solution, such as [this compound+Metal]n+ complexes. conicet.gov.arnih.gov The relative intensities of these peaks can provide a semi-quantitative measure of the stability of the different complexes formed. conicet.gov.ar

Table 1: Hypothetical NMR and Mass Spectrometry Data for this compound Complexation

| Technique | Analyte | Observation | Interpretation |

| ¹H NMR | This compound + Metal Ion 'M' | Downfield shift of hydroxamate protons | Coordination of the metal ion to the hydroxamate group. |

| ESI-MS | This compound + Metal Ion 'M' | Peak corresponding to [Xyl+M]⁺ | Formation of a 1:1 complex. |

| Tandem MS | [Xyl+M]⁺ | Fragmentation pattern | Elucidation of the binding site within the this compound molecule. |

Chromatographic Methods for Purity Assessment and Isolation in Research Settings

Chromatographic techniques are fundamental for ensuring the purity of this compound used in research and for its isolation from reaction mixtures or biological matrices. purdue.edu

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used method for assessing the purity of compounds like this compound. chromatographyonline.com In this technique, a solution of the compound is passed through a column packed with a non-polar stationary phase. By using a polar mobile phase, impurities with different polarities can be separated from the main compound, allowing for quantification of purity. chromatographyonline.com The robustness of an HPLC method is critical and can be assessed by systematically varying parameters such as the gradient program, temperature, and mobile phase composition. chromatographyonline.com

Other Chromatographic Techniques

Depending on the properties of this compound and potential impurities, other chromatographic methods can be employed for purification and isolation. These include:

Ion-Exchange Chromatography (IEC): Useful if this compound or its impurities are charged. tricliniclabs.com

Size-Exclusion Chromatography (SEC): Separates molecules based on their size and is suitable for separating this compound from larger or smaller molecules. tricliniclabs.com

Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity under less denaturing conditions than RP-HPLC. tricliniclabs.com

Table 2: Chromatographic Methods for this compound Analysis

| Method | Principle | Application for this compound |

| RP-HPLC | Partitioning based on polarity | Purity assessment and quantification. |

| IEC | Separation of charged molecules | Isolation from charged impurities. |

| SEC | Separation based on molecular size | Removal of high or low molecular weight contaminants. |

X-ray Crystallography and Cryo-EM Studies of this compound-Protein Complexes

To understand the precise mechanism of action of this compound, it is crucial to determine the three-dimensional structure of its complexes with target proteins.

X-ray Crystallography

X-ray crystallography is a high-resolution technique that can provide atomic-level details of how this compound binds to a protein. nih.govnih.gov The first step involves obtaining high-quality crystals of the this compound-protein complex. libretexts.org These crystals are then irradiated with X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. libretexts.org This information is invaluable for structure-based drug design, as it reveals the specific amino acid residues involved in the interaction and the conformation adopted by this compound in the binding site.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful alternative to X-ray crystallography, especially for large and flexible protein complexes that are difficult to crystallize. nih.govnanoimagingservices.comresearchgate.net In cryo-EM, a solution of the this compound-protein complex is rapidly frozen in a thin layer of vitreous ice, preserving the native structure. elifesciences.org The frozen sample is then imaged using an electron microscope, and sophisticated image processing techniques are used to reconstruct a three-dimensional model of the complex. researchgate.netnih.gov Recent advances in detector technology and software have enabled cryo-EM to achieve near-atomic resolution for many protein complexes. nih.govresearchgate.net

Table 3: Comparison of Structural Biology Techniques for this compound-Protein Complexes

| Technique | Advantages | Challenges |

| X-ray Crystallography | High resolution, well-established. nih.gov | Requires protein crystallization, which can be a major bottleneck. libretexts.org |

| Cryo-EM | Does not require crystals, can study large and flexible complexes in a near-native state. nanoimagingservices.comresearchgate.net | Sample preparation can be challenging, resolution may be lower than X-ray crystallography for smaller proteins. nanoimagingservices.com |

Microcalorimetric Techniques (e.g., ITC, DSC) for Thermodynamic Characterization of Binding

Microcalorimetry directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of this compound binding to its target. sysmex.nl

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions in solution. tainstruments.comnews-medical.net In an ITC experiment, a solution of this compound is titrated into a solution containing the target protein, and the heat released or absorbed during the binding event is measured directly. sysmex.nl This allows for the determination of key thermodynamic parameters, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. sysmex.nlttuhsc.edu From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a comprehensive understanding of the forces driving the binding process. tainstruments.com

Differential Scanning Calorimetry (DSC)

DSC is a technique used to measure the thermal stability of a protein in the presence and absence of a ligand like this compound. sysmex.nl By measuring the heat capacity of the protein as a function of temperature, a melting temperature (Tm) can be determined. sysmex.nl An increase in the Tm of the protein upon the addition of this compound indicates that the ligand stabilizes the protein, which is often correlated with binding. tainstruments.com DSC is particularly useful for characterizing very tight binding interactions and for studying the effects of binding on protein conformation. tainstruments.com

Table 4: Thermodynamic Parameters from Microcalorimetry

| Parameter | Description | Information Gained |

| Binding Affinity (Ka) | Strength of the interaction. | How tightly this compound binds to its target. |

| Enthalpy Change (ΔH) | Heat released or absorbed upon binding. | Information about the types of bonds formed. news-medical.net |

| Entropy Change (ΔS) | Change in randomness of the system. | Insights into conformational changes and solvent reorganization. tainstruments.com |

| Melting Temperature (Tm) | Temperature at which 50% of the protein is unfolded. | Indicates the thermal stability of the protein-ligand complex. sysmex.nl |

Pre Clinical Investigative Applications and Research Models for Xylarohydroxamate

In vitro Cellular Model Systems for Mechanistic Studies (e.g., cell-based assays for pathway modulation)

In vitro cellular models are fundamental tools in the preliminary investigation of a compound's biological effects. These systems, which range from immortalized cell lines to more complex three-dimensional (3D) cultures, provide a controlled environment to dissect the molecular mechanisms of action. iiarjournals.orgiiarjournals.org For a compound like xylarohydroxamate, which belongs to the hydroxamic acid class of molecules known to interact with metalloenzymes, cell-based assays are indispensable for initial screening and hypothesis generation. jmb.or.krmdpi.comtandfonline.com

The primary advantage of in vitro models is their adaptability for high-throughput screening, allowing for the rapid assessment of a compound's impact across a diverse panel of cell lines representing various disease states. iiarjournals.orgnova.edu These assays can be designed to measure specific cellular events, such as enzyme inhibition, pathway modulation, changes in gene expression, or apoptosis. tandfonline.comresearchopenworld.com

Modern approaches are increasingly moving beyond traditional two-dimensional (2D) monolayer cultures, which may not fully represent the complexity of a native tissue microenvironment. iiarjournals.orgfrontiersin.org Three-dimensional models, such as spheroids and organoids, offer a more physiologically relevant context by mimicking in vivo characteristics like cell-cell interactions, nutrient gradients, and extracellular matrix composition. iiarjournals.orgfrontiersin.org The choice of the cellular model is paramount and is guided by the specific research question, whether it's target identification, pathway analysis, or preliminary efficacy screening. iiarjournals.org

Enzyme Activity Assays in Cell Lysates

Given that this compound is a hydroxamic acid derivative, a key mechanistic question is its effect on enzyme activity, particularly metalloenzymes like histone deacetylases (HDACs) or matrix metalloproteinases (MMPs), which are common targets for this class of compounds. jmb.or.krmdpi.comtandfonline.com Enzyme activity assays performed in cell lysates offer a direct method to quantify the inhibitory potential of a compound within a cellular context. cellculturecompany.com

The process begins with treating cultured cells with this compound. Following treatment, the cells are lysed to release their intracellular contents, creating a complex mixture of proteins and other biomolecules. cellculturecompany.comnih.gov This lysate serves as the source of the target enzyme(s). The activity of a specific enzyme is then measured using various detection methods. Fluorescence-based assays are common, employing substrates that become fluorescent upon enzymatic action. researchopenworld.comnih.gov The rate of fluorescence generation is proportional to the enzyme's activity, and a reduction in this rate in lysates from this compound-treated cells compared to controls indicates inhibition. nih.gov

It is crucial to validate these assays to ensure that the observed effect is specific to the kinase of interest and not due to off-target effects on other enzymes within the lysate. nih.gov This can be achieved through techniques like immunodepletion of the target kinase or the use of known selective inhibitors as controls. nih.gov

| Assay Type | Principle | Typical Application for Hydroxamates | Reference |

|---|---|---|---|

| Fluorescence-Based Assay | Measures the conversion of a non-fluorescent substrate to a fluorescent product by the enzyme of interest. | Quantifying inhibition of histone deacetylase (HDAC) activity in nuclear extracts. | researchopenworld.com |

| Colorimetric Assay | Measures a change in absorbance as a substrate is modified by the enzyme. | Assessing matrix metalloproteinase (MMP) activity by monitoring the degradation of a chromogenic substrate. | jmb.or.kr |

| Luminescence-Based Assay | Measures light production from a reaction catalyzed by the enzyme, often coupled to ATP consumption. | Determining the activity of kinases that may be downstream of a primary target. | thermofisher.com |

| Radioactive Tracer Analysis | Measures the incorporation of a radiolabeled substrate into a product. Highly sensitive. | Validating enzyme inhibition in complex mixtures where other methods lack specificity. | nih.gov |

In vivo Animal Models for Proof-of-Concept Mechanistic Research (e.g., target engagement studies)

Following promising in vitro data, the investigation of this compound would progress to in vivo animal models. oncodesign-services.com These studies are essential for establishing proof-of-concept, which demonstrates that the compound can engage its intended target and exert a biological effect in a complex, living organism. nih.goverbc-group.com Animal models are crucial for understanding how a drug interacts with a whole physiological system, which cannot be fully replicated in vitro. itrlab.comscireq.com

For a compound like this compound, a key goal of early in vivo research is to conduct target engagement studies. sapient.bio This involves administering the compound to the animal and then measuring its direct or indirect effects on the target protein or pathway in relevant tissues. sapient.biopelagobio.com For example, if in vitro data suggest this compound inhibits a specific HDAC, an in vivo study might involve treating mice with the compound and then analyzing tumor tissue to see if histone acetylation levels have increased, confirming the drug is hitting its target. nih.gov

Model Selection and Justification for Specific Mechanistic Inquiries

The choice of an animal model is a critical decision that must be scientifically justified based on the research question. aofoundation.orgresearchgate.net The ideal model should be biologically relevant, meaning it recapitulates key aspects of the human disease or physiological process being studied. itrlab.com For instance, to test the in vivo efficacy of hydroxamic acid derivatives on gene expression, one study utilized transgenic mice with a beta-thalassemia deletion and a human gamma-globin transgene. nih.gov This specific model was chosen because it allowed researchers to directly measure the induction of a human gene in response to the drug. nih.gov

When investigating a potential anti-cancer agent, xenograft models are commonly used. researchopenworld.com In these models, human cancer cells are implanted into immunodeficient mice. This allows for the evaluation of the compound's effect on a human tumor growing in a living system. The selection of the specific cell line for the xenograft would be informed by the initial in vitro screening data. crownbio.com The rationale for model selection must be robust, considering factors like physiological similarity to humans, the drug's mechanism of action, and ethical considerations guided by the 3Rs principle (Replacement, Reduction, Refinement). itrlab.comscireq.com

| Factor | Justification | Example Application for this compound |

|---|---|---|

| Biological/Pharmacological Relevance | The model must express the drug target and exhibit a disease pathway analogous to humans. itrlab.com | Using a mouse xenograft model with a human tumor cell line shown to be sensitive to this compound in vitro. |

| Research Question | The model must be able to provide a clear answer to the specific hypothesis being tested. aofoundation.org | To test effects on globin gene expression, a transgenic mouse model carrying the human globin gene is appropriate. nih.gov |

| Translatability | The results from the model should be predictive of the potential response in humans. researchgate.net | Selecting a non-rodent species (e.g., dog) for safety studies if its metabolic profile for the drug is closer to humans. itrlab.com |

| Ethical & Practical Considerations | Adherence to the 3Rs (Replacement, Reduction, Refinement). Availability and cost of the model. itrlab.comaofoundation.org | Using small animals like mice for initial proof-of-concept studies to reduce the number of higher-order animals used. nih.gov |

Collaborative Research Paradigms and Data Sharing Initiatives

These collaborations can accelerate drug discovery by creating larger, more diverse datasets for analysis, which can lead to new insights into disease mechanisms and drug targets. datadynamicsinc.com For a compound in early development like this compound, sharing preclinical data within a consortium could help in validating its mechanism of action more robustly or identifying potential new indications.

Initiatives like federated learning are emerging as a way to facilitate collaboration without compromising proprietary data. lhasalimited.org This approach allows for the training of machine learning models across multiple private datasets without the data ever leaving its source, thus protecting intellectual property while enabling collective learning. lhasalimited.org Such paradigms can reduce development timelines and costs, ultimately benefiting the entire research ecosystem and speeding up the delivery of new medicines to patients. technologynetworks.comdatadynamicsinc.com

Future Perspectives and Unanswered Questions in Xylarohydroxamate Research

Emerging Research Areas for Xylarohydroxamate and its Analogs

The scientific inquiry into this compound and its related compounds is expanding into new and promising territories. A significant emerging area is the synthesis and evaluation of novel analogs and derivatives. nih.govekb.egeurjchem.com The core structure of this compound serves as a scaffold for the development of new molecules with potentially enhanced or entirely new biological activities. nih.govnih.gov Researchers are exploring the synthesis of derivatives with modified side chains, heterocyclic rings, and other structural alterations to probe structure-activity relationships and optimize therapeutic potential. nih.govekb.egeurjchem.com

One key focus is the development of analogs with improved efficacy and specificity as antifungal or anticancer agents. nih.govnih.govjptcp.commdpi.commdpi.com The exploration of dual-targeting compounds, which act on multiple pathways within a pathogen or cancer cell, represents a particularly exciting frontier. nih.gov For instance, incorporating functionalities that target both the cell membrane and intracellular processes could lead to more potent and resistance-evasive drugs. nih.gov Furthermore, the synthesis of analogs is often guided by computational modeling to predict binding affinities and interactions with target enzymes.

Another burgeoning research avenue is the investigation of this compound and its analogs in the context of drug repositioning. Existing compounds are being screened for new therapeutic applications beyond their original intended use. This approach can accelerate the drug development process by leveraging existing safety and pharmacokinetic data. The potential for these compounds to act as inhibitors of various enzymes makes them attractive candidates for a wide range of diseases.

Finally, there is growing interest in the development of "smart" drug delivery systems for this compound and its derivatives. These systems aim to improve the targeted delivery of the compounds to specific tissues or cells, thereby enhancing efficacy and minimizing off-target effects. This includes the use of nanocarriers and other advanced formulation technologies.

Methodological Advancements Driving this compound Research

Recent methodological breakthroughs are significantly advancing the study of this compound and its biological activities. High-throughput screening (HTS) techniques have become instrumental in the discovery of new analogs with desired biological properties. justia.com These automated systems allow for the rapid testing of large libraries of compounds, accelerating the identification of lead candidates for further development.

In the realm of structural biology, advancements in X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are providing unprecedented insights into the molecular interactions of this compound with its target proteins. researchgate.net These techniques allow researchers to visualize the precise binding modes and conformational changes that occur upon complex formation, which is crucial for understanding the mechanism of action and for the rational design of more potent inhibitors. researchgate.netacs.org

Computational methods, including quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics simulations, are playing an increasingly vital role. researchgate.net These in silico approaches complement experimental data by providing detailed energetic and dynamic information about enzyme-inhibitor interactions. They can be used to predict binding affinities, elucidate reaction mechanisms, and guide the design of new analogs with improved properties. researchgate.net

Furthermore, the development of novel analytical techniques, such as advanced mass spectrometry and X-ray fluorescence (XRF) spectrometry, is enhancing the ability to detect and quantify this compound and its metabolites in complex biological samples. justia.comrsc.org This is critical for pharmacokinetic and pharmacodynamic studies.

| Methodological Advancement | Impact on this compound Research |

| High-Throughput Screening (HTS) | Enables rapid screening of compound libraries to identify novel analogs with desired biological activities. justia.com |

| Advanced X-ray Crystallography | Provides high-resolution 3D structures of this compound-enzyme complexes, revealing detailed binding interactions. researchgate.netacs.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Allows for detailed computational analysis of enzyme reaction mechanisms and inhibitor binding energetics. researchgate.net |

| Mass Spectrometry | Facilitates the sensitive detection and quantification of this compound and its metabolites in biological systems. rsc.org |

Integration of Multi-Omics Data in this compound Mechanistic Studies

The integration of multiple "omics" datasets is revolutionizing our understanding of the complex biological effects of this compound. rsc.org This systems-level approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the cellular response to the compound. researchgate.netfrontiersin.org By analyzing changes across these different molecular layers, researchers can construct comprehensive models of the drug's mechanism of action and identify novel therapeutic targets. nih.gov

For instance, transcriptomic analysis can reveal which genes are up- or down-regulated in response to this compound treatment, providing clues about the signaling pathways that are affected. Proteomic studies can then identify changes in protein expression and post-translational modifications, confirming the downstream effects of the altered gene expression. researchgate.net Metabolomic analysis can further elucidate the metabolic reprogramming that occurs within the cell.

The true power of this approach lies in the integration of these disparate datasets using sophisticated bioinformatics and computational tools. frontiersin.orgnih.gov Methods like network medicine and causal reasoning algorithms can be used to build models that link the observed molecular changes into coherent mechanistic pathways. nih.gov This allows for the generation of testable hypotheses about how this compound exerts its biological effects.

The application of multi-omics to study this compound can help in:

Identifying the full spectrum of molecular targets.

Understanding the off-target effects of the compound.

Discovering biomarkers that can predict treatment response.

Elucidating mechanisms of drug resistance.

Addressing Research Gaps and Challenges in this compound Science

Despite the progress made in understanding this compound, several research gaps and challenges remain. A primary challenge is the need to fill the "knowledge void" regarding the full extent of its biological activities and mechanisms of action. wjarr.com While its role as an enzyme inhibitor is established in some contexts, its effects on other cellular processes are less understood. A systematic exploration of its interactions with a broader range of biological targets is needed.

Another significant gap is the "evidence gap," where conflicting or incomplete findings exist in the literature. wjarr.com For example, the precise molecular details of its inhibitory mechanism against different enzymes may vary and require further clarification through detailed structural and kinetic studies. acs.org Addressing these discrepancies is crucial for building a consensus on its mode of action.

The "methodological gap" highlights the need for the development and application of more advanced research techniques. wjarr.comrsisinternational.orgjabu.edu.ng This includes the refinement of computational models to more accurately predict the behavior of this compound and its analogs in biological systems. Furthermore, the development of more sensitive and specific assays for detecting the compound and its metabolites is essential for robust preclinical and clinical studies.

A key challenge is overcoming the "practical-knowledge conflict gap," which refers to the translation of basic research findings into tangible therapeutic applications. wjarr.com While this compound shows promise in preclinical studies, further research is required to optimize its drug-like properties, such as bioavailability and in vivo stability.

Finally, the "population gap" in research suggests that the effects of this compound may differ across various species or even among individuals with different genetic backgrounds. rsisinternational.org Future studies should aim to investigate these potential variabilities to ensure the broad applicability and safety of any potential therapeutic interventions.

| Research Gap/Challenge | Description |

| Knowledge Void | Incomplete understanding of the full range of biological targets and mechanisms of action. wjarr.com |

| Evidence Gap | Conflicting or insufficient data regarding the precise inhibitory mechanisms against various enzymes. wjarr.com |

| Methodological Gap | The need for more advanced computational and analytical methods to study the compound. wjarr.comrsisinternational.orgjabu.edu.ng |

| Practical-Knowledge Conflict Gap | The challenge of translating promising preclinical findings into effective therapeutic agents. wjarr.com |

| Population Gap | Lack of data on the potential variability of the compound's effects across different populations or species. rsisinternational.org |

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of Xylarohydroxamide?

- Methodological Approach:

- Use Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, orthogonal arrays (e.g., Taguchi methods) can reduce trial numbers while maximizing data yield .

- Validate purity via HPLC (e.g., C18 column, 0.1% TFA in mobile phase) and NMR (e.g., , , DEPT-135 for structural confirmation) .

- Data Table Example:

| Parameter | Range Tested | Optimal Value | Purity (%) | Yield (%) |

|---|---|---|---|---|

| Temperature (°C) | 60–120 | 90 | 98.5 | 75 |

| Catalyst (mol%) | 1–5 | 3 | 97.8 | 82 |

Q. How can researchers validate the stability of Xylarohydroxamide under varying storage conditions?

- Methodological Approach:

- Conduct accelerated stability studies (ICH guidelines Q1A): Expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis to monitor degradation products (e.g., oxidation or hydrolysis byproducts) .

- Use Arrhenius kinetics to extrapolate shelf-life at standard conditions (25°C) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data for Xylarohydroxamide across studies?

- Methodological Approach:

- Perform meta-analysis to compare assay conditions (e.g., cell lines, IC protocols, controls). For example, discrepancies in IC values may arise from differences in ATP concentration in kinase assays .

- Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity) .

- Data Contradiction Analysis Framework:

| Study | Cell Line | ATP (μM) | IC (nM) | Assay Type |

|---|---|---|---|---|

| A | HEK293 | 10 | 15 ± 2 | Fluorescence |

| B | HeLa | 100 | 120 ± 10 | Luminescence |

Q. What computational methods are suitable for predicting Xylarohydroxamide’s interaction with novel enzyme targets?

- Methodological Approach:

- Combine molecular docking (AutoDock Vina, Schrödinger) with MD simulations (AMBER/NAMD) to assess binding modes and free energy changes (ΔG). Cross-validate with experimental data (e.g., SPR, ITC) .

- Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. How can researchers design studies to investigate Xylarohydroxamide’s off-target effects in complex biological systems?

- Methodological Approach:

- Employ proteome-wide profiling (e.g., thermal shift assays, affinity pulldown-MS) to identify unintended targets .

- Apply CRISPR-Cas9 screening in disease-relevant cell models to map genetic interactions and pathway dependencies influenced by Xylarohydroxamide .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response data in Xylarohydroxamide studies?

- Methodological Approach:

- Use nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) to calculate IC/EC. Report 95% confidence intervals and goodness-of-fit metrics (R, RMSE) .

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .

Q. How can researchers ensure reproducibility of Xylarohydroxamide’s pharmacokinetic parameters across labs?

- Methodological Approach:

- Standardize protocols using ICH M10 guidelines for bioanalytical method validation (e.g., accuracy within ±15%, precision ≤15% RSD) .

- Share raw data (e.g., LC-MS/MS chromatograms) and analysis scripts via repositories like Zenodo or Figshare .

Ethical & Reporting Standards

Q. What criteria should guide the inclusion of Xylarohydroxamide data in peer-reviewed publications?

- Methodological Approach:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.